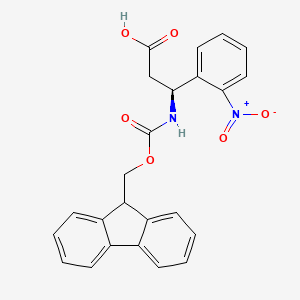

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Overview

Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C24H20N2O6 . It is slightly soluble in water .

Molecular Structure Analysis

The molecular structure of this compound has been computed by Cactvs 3.4.8.18 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 432.4 g/mol . It is stored in a dry environment at room temperature .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid: is primarily used in solid-phase peptide synthesis (SPPS) . This method is the standard for producing peptides and proteins for scientific research . The Fmoc group protects the amino acid during the synthesis process, which is crucial for the correct assembly of the peptide chain. The compound’s stability and reactivity make it an ideal choice for synthesizing complex peptides with high purity.

Synthesis of Cationic Amino Acid Derivatives

The compound serves as a building block for the synthesis of cationic amino acid derivatives . These derivatives are significant in creating peptides that mimic natural bioactive compounds. They can introduce multiple positive charges into peptides, which is essential for the development of new pharmaceuticals with enhanced cell penetration and interaction with negatively charged biological molecules.

Creation of Unnatural Amino Acids

Researchers use Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid to create unnatural amino acids . These amino acids can be incorporated into peptides to increase their stability against proteolytic enzymes, thus extending their half-life in biological systems. This application is particularly valuable in drug development, where peptide stability is a critical factor.

Peptide-Based Drug Development

The compound is instrumental in peptide-based drug development . Its incorporation into peptides can lead to the creation of new analogs with improved therapeutic properties. These analogs can be used in various treatments, including cancer therapy, antibiotic development, and vaccine design.

Chemical Protein Synthesis

In chemical protein synthesis , Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid is used to facilitate the synthesis of proteins through convergent and one-pot native chemical ligations . This method allows for the creation of proteins with precise post-translational modifications, which is not easily achievable with recombinant protein synthesis methods.

Research and Diagnostic Tools

Finally, the compound is used to produce peptides that serve as research and diagnostic tools . These peptides can be used for epitope mapping, which is crucial for understanding the immune response to pathogens, and for developing antibodies for diagnostic tests.

Mechanism of Action

Mode of Action

The mode of action of Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid involves the fluorenylmethyloxycarbonyl (Fmoc) group. The electron withdrawing fluorene ring system of the Fmoc group renders the lone hydrogen on the β-carbon very acidic and, therefore, susceptible to removal by weak bases . Following the abstraction of this acidic proton at the 9-position of the fluorene ring system, β-elimination proceeds to give a highly reactive dibenzofulvene intermediate .

Biochemical Pathways

The biochemical pathways affected by Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid are primarily related to peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the α-amino group of amino acids . The removal of the Fmoc group is a crucial step in the peptide chain elongation process .

Result of Action

The result of the action of Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid is the synthesis of peptides with specific sequences. This is achieved through the removal of the Fmoc group, allowing the peptide chain to be extended . The compound thus plays a crucial role in the production of synthetic peptides, which have numerous applications in research and therapeutics .

Action Environment

The action of Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid can be influenced by various environmental factors. For instance, the removal of the Fmoc group occurs more rapidly in a relatively polar medium . Additionally, the stability of the Fmoc group to a variety of bases is an important factor that can influence the compound’s action .

properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESTDPDCGPKNI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427507 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

507472-25-5 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)